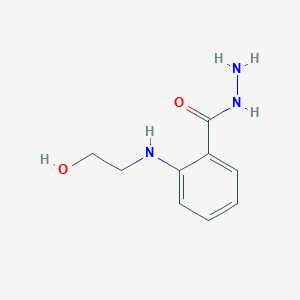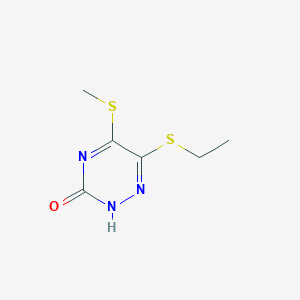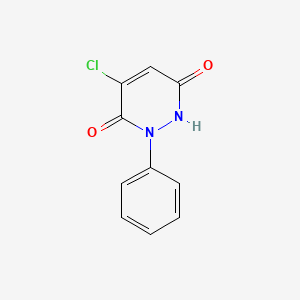
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound features a six-membered ring with two adjacent nitrogen atoms and a chlorine substituent at the 5-position, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of phenylhydrazine with 4-chloroacetoacetic ester under acidic conditions, followed by cyclization and oxidation to yield the desired pyridazinedione .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazinedione ring.
Reduction: Dihydro derivatives with reduced nitrogen atoms.
Substitution: Various substituted pyridazinediones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as intermediates in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological properties.
Pyridazine: Another diazine derivative with two adjacent nitrogen atoms but lacking the carbonyl groups present in pyridazinones.
Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms, used in various medicinal applications
Uniqueness
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern and the presence of both nitrogen and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
1698-56-2 |
|---|---|
Fórmula molecular |
C10H7ClN2O2 |
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-9(14)12-13(10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Clave InChI |
YCPIRMGJYIWVBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


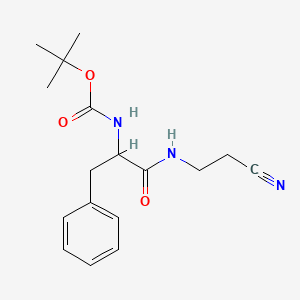
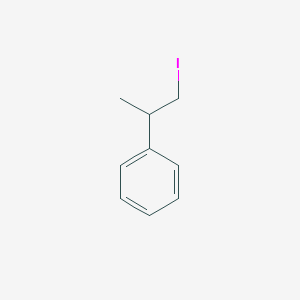

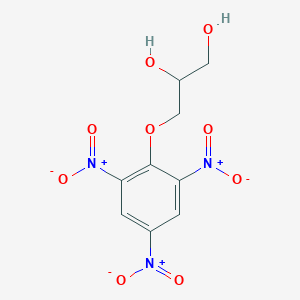
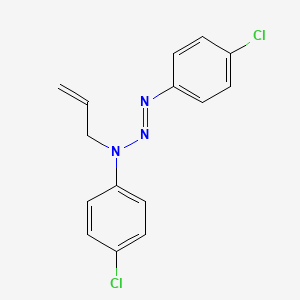
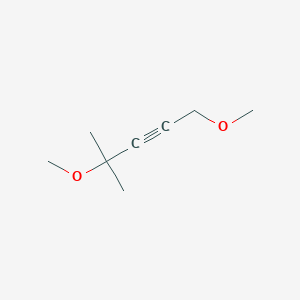

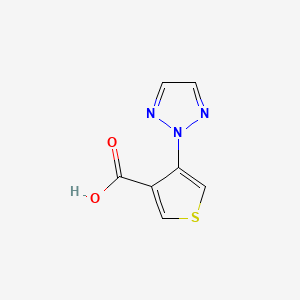
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
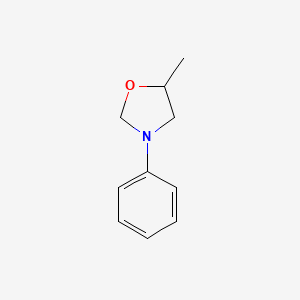
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

